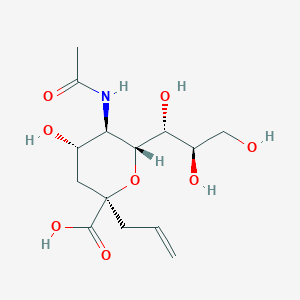

2-Propenyl-N-acetyl-neuramic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23NO8 |

|---|---|

Molecular Weight |

333.33 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-prop-2-enyl-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO8/c1-3-4-14(13(21)22)5-8(18)10(15-7(2)17)12(23-14)11(20)9(19)6-16/h3,8-12,16,18-20H,1,4-6H2,2H3,(H,15,17)(H,21,22)/t8-,9+,10+,11+,12+,14+/m0/s1 |

InChI Key |

IUGVDRFIVSPVGO-KXEMTNKZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(CC=C)C(=O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(CC=C)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Propenyl N Acetyl Neuramic Acid

Stereoselective Glycosylation for 2-Propenyl-N-acetyl-neuramic Acid Synthesis

The creation of the 2-propenyl glycoside of N-acetylneuraminic acid involves forming a glycosidic bond between the anomeric carbon (C-2) of the sialic acid and an allyl alcohol. Achieving high stereoselectivity in this step is a significant challenge in carbohydrate chemistry.

The Koenigs-Knorr reaction is a foundational method for glycoside synthesis, involving the coupling of a glycosyl halide with an alcohol. wikipedia.org In its classic form, the reaction utilizes silver carbonate as a promoter to activate the glycosyl halide. wikipedia.org Over the years, numerous modifications have been developed to improve yields, reaction times, and stereoselectivity.

Modern Koenigs-Knorr glycosylations employ a range of promoters, including various heavy metal salts like mercuric bromide/oxide (in the Helferich method), mercuric cyanide, and silver triflate. wikipedia.orgnih.gov A significant advancement is the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with a traditional silver(I) oxide promoter. nih.gov This dual-catalyst system dramatically accelerates the reaction, allowing it to proceed under mild, nearly neutral conditions while providing high yields in minutes rather than hours or days. nih.gov

The synthesis of a 2-propenyl sialoside via this approach would typically involve the following steps:

Protection: The hydroxyl and carboxyl groups of N-acetylneuraminic acid are protected to prevent side reactions. Acetyl or benzoyl esters are common for hydroxyl groups, while the carboxyl group is often converted to a methyl ester. scholaris.ca

Halogenation: The protected sialic acid is converted into a glycosyl halide, typically a chloride or bromide at the anomeric C-2 position.

Coupling: The glycosyl halide is reacted with allyl alcohol in the presence of a suitable promoter, such as those listed in the table below.

| Promoter System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Silver Carbonate (Ag₂CO₃) | Stoichiometric, often requires heat | Classic, original method | wikipedia.org |

| Mercuric Cyanide (Hg(CN)₂) | Stoichiometric, various solvents | Effective for many glycosylations (Helferich method) | wikipedia.org |

| Silver Triflate (AgOTf) | Often used with a base (e.g., collidine) | Highly reactive promoter | wikipedia.org |

| Silver(I) Oxide / Catalytic TMSOTf | CH₂Cl₂, room temperature | Very rapid reaction, high yields, mild conditions | nih.gov |

Controlling the stereochemistry at the anomeric carbon is paramount in glycosylation. chemrxiv.org For sialic acids, the desired α-anomer is often the thermodynamic product but can be challenging to obtain kinetically. In aqueous solutions, N-acetylneuraminic acid exists as an equilibrium mixture, with the β-anomer being the major component (≈92%). researchgate.net

Several factors influence the stereochemical outcome of a sialylation reaction:

Neighboring Group Participation: In many hexopyranoses, an acyl protecting group at the C-2 position can participate in the reaction to form a stable intermediate, leading exclusively to a 1,2-trans glycosidic bond. wikipedia.org However, sialic acid lacks a substituent at the adjacent C-3 position, precluding this common control mechanism.

Solvent Effects: The choice of solvent can play a crucial role. Solvents like acetonitrile (B52724) can promote the formation of β-glycosides through the "nitrile effect," although this is not always predictable. chemrxiv.org Conversely, ether-based solvents can help stabilize the oxocarbenium ion intermediate, which has been shown to favor α-selectivity in certain sialylations. nih.gov

Protecting Groups: The nature of the protecting groups on the sialic acid donor is critical. It has been demonstrated that protecting the N-acetyl group at C-5 as a diacetyl (NAc₂) moiety can enhance reactivity and promote α-selectivity by preventing the formation of intermolecular hydrogen bonds. nih.gov Another strategy involves installing a rigid, cyclic protecting group, such as a 4,5-O-carbonate, which has been shown to be an effective α-directing group. wayne.edu

Functional Group Derivatization of the 2-Propenyl Moiety

The 2-propenyl (allyl) group is a versatile functional handle that can be selectively transformed into a variety of other functional groups, making it a cornerstone for the synthesis of complex sialic acid derivatives. ontosight.ai

Reductive ozonolysis is a classic and highly efficient method for cleaving a carbon-carbon double bond to generate carbonyl compounds. When applied to the terminal alkene of the 2-propenyl group on the sialic acid scaffold, this reaction yields a key aldehyde precursor.

The reaction proceeds in two steps:

Ozonolysis: The compound is treated with ozone (O₃) at low temperatures (typically -78 °C) to form an unstable ozonide intermediate.

Reductive Workup: The ozonide is then treated with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃), to cleave it into the desired aldehyde product and a byproduct (dimethyl sulfoxide (B87167) or triphenylphosphine oxide, respectively).

This transformation converts the propenyl sialoside into a C-2 functionalized aldehyde, which is a versatile intermediate for chain extension or conversion into other functional groups.

Beyond ozonolysis, the alkene of the 2-propenyl group is amenable to a wide range of selective chemical transformations. These reactions provide access to a diverse array of functionalized sialic acid derivatives. The terminal nature of the alkene often allows for high regioselectivity. nih.gov

| Reaction Type | Typical Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Creates a handle for further esterification or etherification. |

| Epoxidation | m-CPBA, MMPP | Epoxide | Can be opened by various nucleophiles to introduce diverse functionalities. |

| Thiol-ene Reaction | Thiol (R-SH), photoinitiator | Thioether | A "click-like" reaction for efficient conjugation. |

| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted Alkene | Forms a new carbon-carbon bond, extending the side chain. |

The 2-propenyl group is an excellent starting point for creating precursors for "click chemistry," particularly for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is a powerful tool for bioconjugation, allowing the sialic acid derivative to be efficiently and specifically linked to other molecules. nih.govnih.gov

Several synthetic routes can convert the propenyl group into an alkyne or an azide (B81097):

Alkyne Synthesis: The aldehyde generated from reductive ozonolysis (Section 2.2.1) can be converted into a terminal alkyne. Common methods include the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. This terminal alkyne is the key functional group for participating in CuAAC reactions.

Azide Synthesis: The propenyl group can be converted to a primary alcohol via hydroboration-oxidation. The alcohol can then be transformed into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide nucleophile (e.g., sodium azide) to install the required azide functionality.

The ability to install these bioorthogonal handles onto the sialic acid scaffold via the propenyl group opens up vast possibilities for using these derivatives in chemical biology to probe and visualize complex biological systems. nih.govnih.gov

Chemoenzymatic Synthetic Routes Towards N-Acetylneuraminic Acid Derivatives

The synthesis of N-acetylneuraminic acid (Neu5Ac) and its derivatives is a significant focus in glycobiology research due to the vital roles these sialic acids play in biological processes and their potential as therapeutic agents. ontosight.ainih.gov Chemoenzymatic strategies, which combine the specificity of enzymatic reactions with the versatility of chemical synthesis, have emerged as powerful tools for producing these complex molecules. biosynth.comuni-hannover.de These methods overcome many of the limitations of purely chemical or biological approaches, such as laborious multi-step procedures, low yields, and the high cost of substrates. ontosight.ainih.gov

Integration of Enzymatic Steps with Chemical Transformations for Modified Sialic Acids

The integration of enzymatic and chemical methods provides an efficient and flexible platform for the synthesis of a wide array of modified sialic acids. biosynth.com This approach typically involves the enzymatic synthesis of a core sialic acid structure, followed by chemical modifications to introduce specific functional groups. This strategy allows for the creation of derivatives that are not readily accessible through purely enzymatic means, including compounds like this compound.

The synthesis of this compound, a derivative of N-acetylneuraminic acid (Neu5Ac), begins with the parent sialic acid. ontosight.ai The propenyl group (also known as an allyl group) is then introduced through chemical reactions. ontosight.ai This allyl group is a versatile chemical handle that can be used for further derivatization, enabling the synthesis of more complex molecules for research in cell-cell interactions, immune response modulation, and the development of therapeutics like viral inhibitors. ontosight.ai

A common chemoenzymatic strategy involves the use of aldolases, such as N-acetylneuraminate lyase (NAL), which catalyzes the reversible condensation of pyruvate (B1213749) with N-acetyl-D-mannosamine (ManNAc) or its derivatives to form the nine-carbon sialic acid backbone. nih.gov Researchers can use chemically modified ManNAc analogues as substrates for the NAL-catalyzed reaction to produce sialic acid derivatives with modifications at various positions.

For instance, C8-modified sialic acids have been synthesized using this chemoenzymatic approach. nih.gov These syntheses can be performed in one-pot multi-enzyme systems, which are highly efficient. wikipedia.org Following the enzymatic synthesis of the modified sialic acid, further chemical transformations can be applied.

The power of this integrated approach is also demonstrated in the synthesis of sialidase inhibitors. Sialidases are enzymes that cleave sialic acid residues, and their inhibition is a key strategy against diseases like influenza. nih.govsigmaaldrich.com Derivatives such as 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) are potent sialidase inhibitors. nih.gov The synthesis of such structurally complex molecules often relies on a combination of enzymatic and chemical steps to achieve the desired stereochemistry and functionality.

Enzymatic Synthesis of N-Acetylneuraminic Acid (Parent Compound)

The enzymatic synthesis of the parent compound, N-acetylneuraminic acid (Neu5Ac), is a well-established and highly efficient process that serves as the foundation for producing many sialic acid derivatives. nih.gov The primary method involves the use of N-acetylneuraminate lyase (NAL) to catalyze the aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.gov

A significant advancement in this area is the two-step enzymatic approach, which starts from the more readily available and less expensive N-acetyl-D-glucosamine (GlcNAc). nih.gov In this one-pot synthesis, two enzymes work in cascade:

N-acetylglucosamine-2-epimerase (AGE) : This enzyme catalyzes the epimerization of GlcNAc to ManNAc. nih.gov

N-acetylneuraminate lyase (NAL) : This enzyme then catalyzes the condensation of the newly formed ManNAc with pyruvate to yield Neu5Ac. nih.gov

This two-enzyme system has been optimized for large-scale production and offers several advantages over earlier chemoenzymatic methods that relied on a base-catalyzed chemical epimerization of GlcNAc, a process that required harsh conditions and generated significant waste. nih.gov

Recent research has focused on improving the efficiency and stability of these enzymes. One approach involves immobilizing the enzymes, such as NAL, on a solid support. ontosight.ai This allows for their use in continuous flow reactors, which can operate stably for extended periods and facilitate easier product purification. ontosight.ai Another strategy involves displaying the enzyme on the surface of bacterial spores, which has been shown to be effective for the synthesis of Neu5Ac at high concentrations.

The following table summarizes findings from various studies on the enzymatic synthesis of N-acetylneuraminic acid.

| Enzyme System | Starting Material(s) | Key Findings | Conversion/Yield | Reference |

| Immobilized N-acetylneuraminate lyase (Immobead-NAL) in a flow reactor | N-acetyl-D-mannosamine (ManNAc), Pyruvate | The immobilized enzyme showed excellent stability over one week of continuous use. | 48–82% conversion | ontosight.ai |

| Spore surface-displayed N-acetyl-D-neuraminic acid aldolase | N-acetyl-D-glucosamine (GlcNAc) | Achieved a high concentration of product (53.9 g/L). | Not specified | |

| Two-enzyme cascade (AGE and NAL) in one pot | N-acetyl-D-glucosamine (GlcNAc), Pyruvate | This method replaced the less environmentally friendly chemical epimerization step. | Not specified | nih.gov |

| N-acetylneuraminate lyase (NAL) from E. coli | N-acetyl-D-mannosamine (ManNAc), Pyruvate | Detailed kinetic and mechanistic studies were performed to understand the catalytic mechanism. | Not specified | nih.gov |

Development and Characterization of N Acetylneuraminic Acid Analogues and Derivatives

Diverse N-Acyl Modifications of Neuraminic Acid Derivatives

The N-acyl group at the C-5 position of the neuraminic acid backbone is a common site for chemical modification, leading to a diverse range of analogues with altered biological activities. While specific research on N-acyl modifications of 2-Propenyl-N-acetyl-neuramic acid is not extensively detailed in available literature, the principles of modifying the parent compound, N-acetylneuraminic acid (Neu5Ac), provide a framework for potential derivatives.

These modifications can range from simple alterations of the acetyl group to the introduction of more complex acyl chains. nih.gov For instance, N-propionyl, N-butanoyl, and N-phenylacetyl derivatives of mannosamine (B8667444), a precursor in Neu5Ac synthesis, have been shown to be effective substrates for N-acetyl-D-neuraminic acid aldolase, suggesting that the corresponding N-acyl neuraminic acid derivatives are synthetically accessible. nih.gov The purpose of these modifications is often to probe the binding pockets of sialic acid-recognizing proteins, such as viral neuraminidases or selectins, or to enhance the metabolic stability of the compound. The introduction of different N-acyl groups can influence the hydrophobicity and steric bulk at the C-5 position, leading to altered binding affinities and selectivities for their biological targets.

O-Acetylation and Other O-Substitutions in Sialic Acid Research

O-acetylation is a common natural modification of sialic acids, occurring at the hydroxyl groups of carbons C-4, C-7, C-8, and C-9. nih.govnih.gov This post-glycosylational modification adds another layer of complexity and diversity to sialic acid structures and is known to play significant roles in modulating immune responses and pathogen recognition. nih.gov

While specific studies on the O-acetylation of this compound are limited, the synthesis of partially O-acetylated N-acetylneuraminic acid analogues has been achieved through methods like regioselective silyl (B83357) ether/acetate exchange. nih.gov This technique allows for the controlled introduction of acetyl groups at specific positions, yielding valuable tools for biological investigation. For example, the synthesis of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) has been reported, and this specific modification has been identified in cancer cells. nih.govludger.combiosynth.com Other O-substitutions, such as methylation, have also been explored in the context of sialic acid chemistry.

Chemical Modifications at C-4, C-5, C-7, C-8, and C-9 Positions

C-4 Position: Modifications at the C-4 position can significantly impact the biological activity of sialic acid analogues. For example, the synthesis of N-acetyl-4-epi-D-neuraminic acid, which has an axial hydroxyl group at C-4, has been reported, and this compound exhibits altered interactions with sialidases and CMP-sialic acid synthase. nih.gov

C-5 Position: Beyond N-acyl modifications, other substitutions at the C-5 position have been explored. nih.govnih.govresearchgate.net The introduction of an azido (B1232118) group at C-5, for instance, creates a versatile precursor for further chemical ligation and the synthesis of complex glycan structures. scholaris.cachemrxiv.org

C-7, C-8, and C-9 Positions: The glycerol (B35011) side chain (C-7 to C-9) is another key area for chemical derivatization. lu.senih.gov Modifications at the C-9 position, in particular, have been investigated for their effects on the interaction with N-acetylneuraminic acid aldolase. nih.gov Synthesis of C-9 modified derivatives, including those with acyl or ether linkages, has been accomplished. nih.gov Deoxygenation at the C-7, C-8, and C-9 positions has also been explored to understand the role of these hydroxyl groups in enzymatic recognition. nih.govchemrxiv.org

Synthesis and Exploration of Cyclic and Dehydro Derivatives

The introduction of unsaturation or cyclic structures into the neuraminic acid scaffold can lead to potent inhibitors of sialidases, enzymes that cleave sialic acid residues.

Dehydro Derivatives: One of the most well-known derivatives is 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA), a potent inhibitor of neuraminidase activity. nih.govdrugbank.comnih.gov The synthesis of DANA and its analogues, including those with modifications at other positions, has been a significant focus of research aimed at developing antiviral agents. nih.govchemrxiv.org

Cyclic Derivatives: Intramolecular cyclization can also yield interesting neuraminic acid analogues. For example, the synthesis of 5-N-Acetyl-2,7-anhydro-neuraminic acid has been reported, representing a conformationally constrained derivative. nih.gov

Biosynthesis and Metabolism of N Acetylneuraminic Acid Parent Compound

Elucidation of Key Enzymatic Steps in Sialic Acid Biosynthesis

The biosynthesis of Neu5Ac from UDP-GlcNAc in vertebrates involves a four-step process catalyzed by three key enzymes. nih.gov The initial two steps are handled by a single bifunctional enzyme, GNE. nih.govnih.gov

The key enzyme in the sialic acid biosynthetic pathway is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govnih.gov This enzyme catalyzes the first two and rate-limiting steps in Neu5Ac formation. uniprot.org

First, the epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) into N-acetyl-D-mannosamine (ManNAc) and UDP. nih.govmedlineplus.gov Second, the kinase domain of GNE phosphorylates ManNAc at the C-6 position to produce ManNAc-6-phosphate. nih.govmedlineplus.gov The GNE gene is crucial; its inactivation is embryonically lethal in mice, and mutations in humans can lead to GNE myopathy, an adult-onset muscle-wasting disorder. researchgate.netnih.gov

| Feature | Description | References |

|---|---|---|

| Enzyme Type | Bifunctional: UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase. | nih.govnih.govuniprot.org |

| Function | Catalyzes the first two steps of sialic acid biosynthesis. | nih.govmedlineplus.gov |

| Substrate | UDP-N-acetylglucosamine (UDP-GlcNAc). | nih.gov |

| Products | N-acetyl-D-mannosamine (ManNAc) and subsequently ManNAc-6-phosphate. | nih.govmedlineplus.gov |

| Location | Cytosol. | nih.gov |

| Regulation | The epimerase activity is subject to feedback inhibition by CMP-Neu5Ac. | nih.gov |

N-acetylneuraminate lyase (NanA or NAL) is an enzyme that catalyzes the reversible cleavage of N-acetylneuraminic acid into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). ebi.ac.ukuniprot.orgwikipedia.org While its primary role in many bacteria is the catabolism of sialic acid, it can also be used in the synthesis of Neu5Ac from ManNAc and pyruvate. chemicalbook.cominstem.res.in

The catalytic mechanism involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the enzyme's active site and the keto-acid substrate. ebi.ac.uk The enzyme is highly specific for pyruvate but can accept a variety of D- and some L-hexoses and pentoses as acceptor substrates, making it a useful biocatalyst for producing sialic acid and its derivatives. ebi.ac.uk In Escherichia coli, NanA's optimal pH is between 6.5 and 7.0, and its optimal temperature is 80°C. uniprot.org

For sialic acid to be used in the glycosylation of proteins and lipids, it must first be activated. This activation is catalyzed by CMP-N-acetylneuraminic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase. nih.govoup.com The enzyme transfers a cytidine (B196190) monophosphate (CMP) group from cytidine triphosphate (CTP) to Neu5Ac, forming CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate. oup.comoup.com

This activation step is essential, as only the activated CMP-sialic acid can be transported into the Golgi apparatus to serve as the donor substrate for sialyltransferases, the enzymes that attach sialic acid to glycans. nih.govsussex-research.com In vertebrates, CMAS is unusually located in the nucleus, where it forms CMP-Neu5Ac. nih.govnih.gov Interference with this activation step is embryonic lethal in mammals. nih.gov The crystal structure of CMAS from Neisseria meningitidis has been determined, revealing the active site and providing a basis for understanding its mechanism and for potential rational drug design. nih.gov

Regulatory Mechanisms Governing Sialic Acid Biosynthesis

The biosynthesis of sialic acid is tightly regulated to meet the cell's needs without overproducing this crucial sugar. The primary point of regulation is the GNE enzyme. nih.gov The epimerase activity of GNE is subject to allosteric feedback inhibition by CMP-Neu5Ac, the final product of the cytosolic and nuclear pathway. nih.govuniprot.org When CMP-Neu5Ac levels are high, it binds to an allosteric site on GNE, shutting down the initial step of the pathway and thus preventing further sialic acid synthesis. medlineplus.gov

Interestingly, this feedback inhibition specifically affects the epimerase activity, not the kinase activity of GNE. nih.gov The regulation is also linked to the enzyme's oligomeric state; the dimeric form only has kinase activity, while the hexameric form displays both epimerase and kinase functions. uniprot.org In some conditions, such as sialuria, mutations in the allosteric site of GNE disrupt this feedback mechanism, leading to the overproduction of sialic acid. medlineplus.gov The expression of sialyltransferases and the availability of substrates and the Golgi phosphoprotein 3 (GOLPH3) also play roles in regulating the final sialylation of glycans. nih.gov

Strategies for Metabolic Engineering of Sialic Acid Production and Modification

The biological importance of sialic acids has driven the development of metabolic engineering strategies for their large-scale production and the creation of modified derivatives. nih.gov One approach involves using metabolically engineered E. coli strains. By inactivating genes for sialic acid transport (nanT) and degradation (nanA) and overexpressing sialic acid biosynthesis genes from other bacteria like Neisseria meningitidis (neuB and neuC), researchers have achieved high-titer production of Neu5Ac. researchgate.net

Another powerful strategy is metabolic glycoengineering, where cells or organisms are supplied with modified mannosamine (B8667444) precursors, such as N-propionylmannosamine (ManNProp) or N-butanoylmannosamine (ManNBut). jove.comoup.com The cell's biosynthetic machinery processes these unnatural precursors into the corresponding modified sialic acids and incorporates them into cell surface glycoconjugates. jove.comnih.gov This technique allows for the introduction of chemical handles (like azides or alkynes) onto cell surfaces, enabling subsequent chemical reactions for detection or therapeutic purposes. nih.gov These engineering strategies are crucial for producing sialosides for research and potential therapeutic applications, such as modulating cell adhesion or immune responses. nih.govoup.com

| Strategy | Description | Key Genes/Molecules | References |

|---|---|---|---|

| Whole-Cell Biocatalysis | Using engineered E. coli to produce Neu5Ac from simpler substrates like GlcNAc. | nanT (inactivated), nanA (inactivated), neuB (overexpressed), neuC (overexpressed), glmS (overexpressed). | researchgate.net |

| Metabolic Glycoengineering (MGE) | Supplying cells with modified ManNAc analogs to produce non-natural sialic acids on the cell surface. | N-acyl-modified mannosamines (e.g., ManNProp, ManNBut), ManNAc analogs with chemical handles (ketone, azide (B81097), alkyne). | jove.comoup.comnih.gov |

| Enzymatic Synthesis | In vitro synthesis using purified or immobilized enzymes to produce Neu5Ac from precursors. | N-acetyl-D-glucosamine 2-epimerase (AGE), N-acetylneuraminate lyase (NanA). | chemicalbook.com |

Structural Elucidation and Conformational Analysis of 2 Propenyl N Acetyl Neuramic Acid and Its Derivatives

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical tool for the molecular confirmation and purity assessment of 2-Propenyl-N-acetyl-neuramic acid. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition and confirming that the correct molecular formula has been achieved.

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing sialic acid derivatives. In positive ion mode, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation pattern of the parent ion. Collision-induced dissociation (CID) of the molecular ion of this compound would be expected to yield characteristic fragment ions. These include the loss of the allyl group, the loss of water, and cleavages within the sialic acid backbone, which can be compared to the known fragmentation patterns of N-acetylneuraminic acid to provide a high degree of confidence in the structural assignment.

The following table shows the expected exact masses for common adducts of this compound (C₁₄H₂₃NO₉).

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 350.1446 |

| [M+Na]⁺ | 372.1265 |

| [M-H]⁻ | 348.1300 |

X-ray Crystallography and Computational Modeling for Three-Dimensional Structure and Conformational Dynamics

While obtaining a single crystal suitable for X-ray crystallography of this compound can be challenging, such a structure would provide the most definitive three-dimensional view of the molecule in the solid state. It would precisely define the bond lengths, bond angles, and the conformation of the pyranose ring and its substituents, including the orientation of the 2-propenyl group relative to the sugar ring.

In the absence of a crystal structure, computational modeling, particularly molecular dynamics (MD) simulations and density functional theory (DFT) calculations, serves as a powerful tool to investigate the conformational dynamics of this compound in solution. nih.gov These methods can predict the preferred conformations of the molecule, including the puckering of the pyranose ring and the rotational preferences around the glycosidic bond.

Computational studies can also help to rationalize the observed NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOE) enhancements, by correlating them with specific conformational ensembles. This synergy between experimental and computational approaches provides a detailed understanding of the three-dimensional structure and dynamic behavior of this compound, which is essential for understanding its interactions with enzymes and its utility as a synthetic building block.

Construction of Glycoconjugates and Glycopolymers Utilizing 2 Propenyl N Acetyl Neuramic Acid Derivatives

Neoglycoprotein Synthesis via Aldehyde Intermediates Derived from 2-Propenyl-N-acetyl-neuramic Acid

A primary pathway for conjugating this compound to proteins involves the chemical transformation of its terminal allyl group into a reactive aldehyde. This conversion is typically achieved through ozonolysis, where the double bond of the propenyl group is cleaved by ozone, followed by a reductive workup (e.g., with dimethyl sulfide) to yield the corresponding aldehyde. This aldehyde-functionalized sialic acid can then be covalently linked to the amino groups of proteins.

Reductive Amination Strategies with Biomacromolecules (e.g., Bovine Serum Albumin, Tetanus Toxoid)

Reductive amination is a widely employed method for coupling aldehyde-containing molecules to proteins like Bovine Serum Albumin (BSA) and Tetanus Toxoid (TT). nih.gov The process involves two main steps. First, the aldehyde group on the modified sialic acid reacts with the primary amino groups of lysine (B10760008) residues on the protein surface to form a Schiff base intermediate. This reaction is often carried out in slightly acidic to neutral buffers (pH 6.0-7.2) to facilitate both amine availability and imine formation. nih.gov

Following the formation of the Schiff base, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced. This agent selectively reduces the imine bond to form a stable secondary amine linkage, thus covalently attaching the sialic acid derivative to the protein carrier. nih.gov The stoichiometry of the reactants can be controlled to modulate the density of sialic acid on the neoglycoprotein. nih.gov This strategy has been successfully used to prepare neoglycoproteins for various applications, including their use as vaccine antigens. nih.govnih.gov

Table 1: Parameters for Reductive Amination of Aldehyde-Modified Sugars with Proteins

| Parameter | Condition | Rationale |

| Protein Carrier | Bovine Serum Albumin (BSA), Tetanus Toxoid (TT) | Provides a stable, biocompatible scaffold with available lysine residues for conjugation. nih.gov |

| pH | 6.0 - 8.0 | A compromise to ensure the nucleophilicity of the protein's amino groups while favoring the formation of the Schiff base intermediate. nih.gov |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent that is stable in aqueous solution and selectively reduces the imine of the Schiff base over the initial aldehyde. nih.gov |

| Temperature | 4°C - 56°C | Reaction can proceed at various temperatures, with higher temperatures potentially increasing reaction rate but also risking protein denaturation. nih.gov |

| Reactant Ratio | Variable (e.g., 15-35 equivalents of sugar per protein) | Adjusting the molar ratio of the sialic acid aldehyde to the protein controls the final density of conjugated sugars. nih.gov |

Methodologies for Evaluating Conjugation Efficiency and Stability

A suite of analytical techniques is essential to confirm the successful synthesis and stability of neoglycoproteins.

Conjugation Efficiency:

Colorimetric Assays: The efficiency of conjugation, or the number of sialic acid molecules attached per protein, can be quantified using methods like the periodate-resorcinol assay. nih.govthaiscience.info This assay specifically measures sialic acid content, which, when compared to the total protein concentration (determined by methods like the Lowry or BCA assay), yields the conjugation ratio.

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provides a direct measurement of the molecular weight of the neoglycoprotein. The mass increase compared to the unconjugated protein allows for a precise calculation of the average number of attached sialic acid residues.

Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) offers a qualitative assessment. A successful conjugation is indicated by a noticeable upward shift in the molecular weight band of the neoglycoprotein compared to the unmodified protein.

Stability Assessment:

Size Exclusion Chromatography (SEC): SEC is a cornerstone technique for evaluating the stability and homogeneity of neoglycoproteins. nih.govnih.gov By separating molecules based on their hydrodynamic radius, SEC can detect the presence of aggregates, which might form during conjugation or storage, and fragmentation. nih.govresearchgate.net A stable preparation will show a single, sharp peak corresponding to the monomeric neoglycoprotein. nih.gov

Serum Stability Assays: To evaluate stability under physiological conditions, the neoglycoprotein is incubated in serum at 37°C. Aliquots are taken at various time points and analyzed by methods such as SEC-HPLC or LC-MS to monitor for degradation or aggregation over time.

Table 2: Analytical Methods for Neoglycoprotein Characterization

| Method | Purpose | Information Obtained |

| Periodate-Resorcinol Assay | Quantify conjugated sialic acid | Molar ratio of sialic acid to protein. nih.govthaiscience.info |

| MALDI-TOF MS | Determine molecular weight | Average number of sialic acid residues per protein molecule. |

| SDS-PAGE | Assess molecular weight shift | Qualitative confirmation of conjugation. |

| Size Exclusion Chromatography (SEC) | Evaluate purity and stability | Detection and quantification of monomers, aggregates, and fragments. nih.govnih.govresearchgate.net |

| Incubation in Serum | Assess physiological stability | Rate of degradation or aggregation in a biological matrix. |

Engineering of Sialic Acid-Containing Glycopolymers

The propenyl group of this compound also functions as a vinyl-type monomer, enabling its incorporation into polymer chains through copolymerization. This approach allows for the creation of high-molecular-weight glycopolymers with a high density of sialic acid residues, which are valuable in applications such as viral inhibition and targeted drug delivery.

Free Radical Copolymerization for Tailored Glycopolymer Architectures

Free radical copolymerization is a robust method for synthesizing sialic acid-containing glycopolymers. researchgate.net In this process, the this compound monomer is reacted with a comonomer, such as acrylamide (B121943), in the presence of a free radical initiator like azobisisobutyronitrile (AIBN) or potassium persulfate. researchgate.netitu.edu.tr

The choice of comonomer and the initial monomer feed ratio are critical variables that allow for the tailoring of the glycopolymer's properties. For example, using a hydrophilic comonomer like acrylamide ensures the water solubility of the final polymer, which is crucial for biological applications. polimi.it The resulting architecture is a linear polymer chain decorated with pendant sialic acid groups. The molecular weight and polydispersity of the glycopolymers can be controlled through the reaction conditions, including initiator concentration and temperature. researchgate.netresearchgate.net

Enhanced Stability and Resistance to Enzymatic Cleavage of C-Glycosidic Linkages

A significant advantage of using this compound is the stability of its C-glycosidic linkage. Unlike natural O-glycosidic linkages, which connect sialic acids to glycoconjugates in biological systems, the carbon-carbon bond of a C-glycoside is not a substrate for sialidases (also known as neuraminidases). nih.gov

Sialidases are enzymes produced by various organisms, including pathogens like the influenza virus, that cleave terminal O-linked sialic acids. nih.govnih.gov The inability of these enzymes to hydrolyze the C-glycosidic bond confers exceptional biological stability to neoglycoproteins and glycopolymers derived from this compound. This resistance to enzymatic cleavage ensures that the sialic acid moieties remain intact in biological environments, preserving the intended function of the glycoconjugate or glycopolymer for a longer duration.

Investigations of Biological Recognition and Molecular Interactions

Molecular Interactions with Sialic Acid-Binding Lectins and Receptors

2-Propenyl-N-acetyl-neuramic acid is instrumental in studying the binding specificities of sialic acid-binding lectins, such as siglecs, and other cellular receptors. The propenyl group, while maintaining the core structure of sialic acid necessary for recognition, introduces subtle steric and electronic changes that can modulate binding affinities. This allows researchers to probe the precise structural requirements within the binding pockets of these proteins. ontosight.ainih.gov

For example, studies involving siglecs—a family of immunoreceptors that recognize sialic acids—have utilized analogues like 2-propenyl-Neu5Ac to understand how these receptors mediate immune responses. The interaction between sialic acids on pathogens and siglecs on immune cells can dampen innate immune functions, a strategy used by microbes to evade the host's defense mechanisms. nih.gov The binding specificity of various lectins is highly dependent on the terminal glycan structure, including the specific linkage of sialic acid (e.g., α2,3 or α2,6) and the presence of other modifications. nih.govzbiotech.com The ability to synthesize specific sialosides with the 2-propenyl group provides a means to systematically evaluate these interactions.

Table 1: Examples of Sialic Acid-Binding Lectins and Their Specificities This table is for illustrative purposes and based on general lectin binding data.

| Lectin | Common Abbreviation | Primary Sialic Acid Linkage Specificity |

| Maackia amurensis Agglutinin | MAA | Neu5Acα2-3Gal nih.govzbiotech.com |

| Sambucus nigra Agglutinin | SNA | Neu5Acα2-6Gal nih.govzbiotech.com |

| Polyporus squamosus Lectin | PSL | Neu5Acα2-6Galβ1-4GlcNAc nih.gov |

Specificity of Antibody-Carbohydrate Recognition in Glycan Arrays

Glycan arrays are a high-throughput technology used to profile the binding specificity of carbohydrate-binding proteins, including antibodies. nih.gov The 2-propenyl group on this compound serves as a chemical handle for its covalent attachment to the surface of microarray slides. nih.gov This allows for the presentation of sialic acid in a controlled manner to probe the specificity of anti-sialic acid antibodies.

These arrays have been pivotal in understanding the immune response to pathogens where sialic acids are key antigens. For instance, in fungal infections like Cryptococcus neoformans, antibodies targeting sialylated capsular polysaccharides are generated. nih.gov By using synthetic glycans, including analogues like 2-propenyl-Neu5Ac, on an array, researchers can map the precise epitopes recognized by protective versus non-protective antibodies. nih.gov This level of detail is crucial for vaccine development and for understanding the molecular basis of antibody efficacy. The ability to create a diverse library of synthetic glycans for these arrays allows for a precise investigation into the determinants of glycan-antibody interactions. nih.gov

Enzymatic Studies with Sialyltransferases and Neuraminidases

This compound and its derivatives are valuable probes for studying the enzymes that metabolize sialic acids: sialyltransferases, which synthesize sialosides, and neuraminidases (or sialidases), which cleave them. nih.govplos.org

Sialyltransferases catalyze the transfer of sialic acid from an activated donor, CMP-Neu5Ac, to an acceptor glycan. The substrate specificity of these enzymes can be investigated using analogues of both the donor and acceptor. While 2-propenyl-Neu5Ac itself is not the natural substrate, its derivatives can be used to understand the structural requirements of the enzyme's active site. biorxiv.org

Neuraminidases are crucial for many biological processes, including the release of new influenza virus particles from infected cells. plos.orgnih.gov The rate at which neuraminidases cleave sialic acid analogues provides insight into their catalytic mechanism. nih.govnih.gov For example, modifications to the sialic acid structure, such as O-acetylation, can significantly hinder neuraminidase activity. plos.org Studies using modified substrates, such as 9-N-acetyl instead of 9-O-acetyl sialic acid, have shown that while it is a good mimic, some enzymes can distinguish between them, revealing subtle differences in their active sites. nih.gov N-acetylneuraminate lyase is another key enzyme in sialic acid metabolism that catalyzes the reversible cleavage of Neu5Ac into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.gov Structural studies of this enzyme with bound sialic acid analogues have identified the key residues responsible for substrate specificity. nih.gov

The critical role of neuraminidases in the influenza virus life cycle has made them a prime target for antiviral drugs. nih.govnih.gov Many of these drugs are sialic acid analogues designed to bind to the enzyme's active site and block its function. wikipedia.org The development of these inhibitors, such as Zanamivir and Oseltamivir, was informed by the structure of sialic acid and its transition state during enzymatic cleavage. nih.govwikipedia.org

This compound can serve as a scaffold for designing novel neuraminidase inhibitors. The propenyl group can be chemically modified to introduce different functionalities aimed at improving binding affinity and specificity. nih.govresearchgate.net The goal is to develop inhibitors that are effective against a broad range of influenza strains and can overcome the challenge of drug resistance that arises from mutations in the neuraminidase gene. nih.govresearchgate.net Furthermore, sialyltransferase inhibitors are also being investigated as potential therapeutics for diseases like cancer, where aberrant sialylation is common. nih.govresearchgate.net

Table 2: Key Enzymes in Sialic Acid Metabolism and Their Functions

| Enzyme | Function | Relevance |

| Sialyltransferase | Transfers sialic acid to glycoconjugates | Involved in creating cell surface sialic acid patterns biorxiv.orgnih.gov |

| Neuraminidase (Sialidase) | Cleaves terminal sialic acid residues | Target for influenza drugs; involved in nutrient acquisition by bacteria plos.orgnih.gov |

| N-Acetylneuraminate Lyase | Reversible cleavage of Neu5Ac | Key enzyme in sialic acid catabolism and biosynthesis nih.govresearchgate.net |

| CMP-Sialic Acid Synthetase | Activates sialic acid for transfer | Essential for the synthesis of sialylated glycoconjugates nih.govnih.gov |

Mechanistic Insights into Host-Pathogen Adhesion and Entry (e.g., Viral Hemagglutinin Binding)

Many pathogens, including the influenza virus, initiate infection by binding to sialic acids on the surface of host cells. ontosight.ainih.gov The influenza virus hemagglutinin (HA) protein recognizes specific sialic acid linkages, with human-adapted viruses preferentially binding to α2,6-linked sialic acids and avian viruses preferring α2,3-linked ones. nih.govplos.org

Research into Cell-Cell Recognition and Signaling Pathways Involving Sialic Acids

Sialic acids at the termini of cell surface glycans are key players in cell-cell recognition and signaling. ontosight.ainih.gov Their negative charge and prominent location influence a wide range of cellular interactions. Altered sialylation patterns are a hallmark of cancer and can affect tumor growth and metastasis. nih.govnih.gov

Sialic acid analogues can be used to modify the sialic acid landscape of living cells, a technique known as metabolic glycoengineering. nih.gov For example, feeding cells a synthetic precursor like N-glycolylmannosamine pentaacetate can shift the cellular sialic acid expression from the human N-acetylneuraminic acid (NeuAc) to the non-human N-glycolylneuraminic acid (NeuGc). nih.gov This change can dramatically alter the cell's interaction with sialic acid-binding proteins. In the nervous system, this approach has been used to block the binding of Myelin-Associated Glycoprotein (MAG) to neurons, an interaction that inhibits nerve regeneration. nih.gov These methods provide powerful ways to investigate how sialic acids regulate cellular processes and to explore new therapeutic strategies for diseases involving aberrant sialylation. nih.govnih.gov

Applications in Advanced Glycoscience Research

Development of Glycosidase Inhibitors for Biochemical and Cellular Studies

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in various biological processes. The development of inhibitors for these enzymes is essential for studying their function and for potential therapeutic applications. The modification of sialic acid structures, such as in 2-Propenyl-N-acetyl-neuraminic acid, can lead to the creation of potent and specific glycosidase inhibitors. ontosight.ai These inhibitors are invaluable tools in biochemical and cellular studies to elucidate the roles of specific glycosidases in cellular pathways and disease pathogenesis. For instance, inhibitors of viral neuraminidases, a type of glycosidase, are effective treatments for influenza. biosynth.com

Utilization as Molecular Probes for Sialic Acid Metabolism and Glycosylation Pathways

The introduction of the propenyl group in 2-Propenyl-N-acetyl-neuraminic acid serves as a chemical handle, allowing for its use as a molecular probe. ontosight.ai These probes are instrumental in tracking the metabolism of sialic acids and dissecting the intricate pathways of glycosylation. By incorporating this modified sialic acid into cellular systems, researchers can follow its journey through metabolic pathways, identify the enzymes that process it, and visualize its incorporation into glycoproteins and glycolipids. This approach provides critical insights into the dynamics of sialylation and its impact on cell-cell communication, signaling, and immune responses. ontosight.aigriffith.edu.au

Reagents for Metabolic Glycoengineering in Cellular Systems

Metabolic glycoengineering is a powerful technique used to modify the sialic acid expression on cell surfaces. nih.gov This is achieved by providing cells with modified precursor molecules that are then metabolized and incorporated into glycoconjugates. nih.gov 2-Propenyl-N-acetyl-neuraminic acid and its derivatives can be used as reagents in metabolic glycoengineering to introduce the propenyl group onto cell surface glycans. nih.gov This unnatural functional group can then be used for various purposes, such as selective chemical ligation to attach imaging agents or therapeutic molecules. This technique has been instrumental in studying sialic acid-dependent interactions and has the potential to be used to beneficially influence certain diseases. nih.gov

Establishment of Analytical Standards for Complex Glycoconjugate Characterization

Accurate and reliable analytical methods are crucial for the characterization of complex glycoconjugates. The unique structure of 2-Propenyl-N-acetyl-neuraminic acid makes it a valuable analytical standard. Due to its distinct mass and retention time in chromatographic and mass spectrometric analyses, it can be used to calibrate instruments and quantify the levels of natural sialic acids in biological samples. The synthesis of acetylated sialic acid derivatives, for example, has been crucial in advancing the analysis of these molecules as potential biomarkers for various diseases, an endeavor hampered by the lack of commercially available quantitative standards. nih.gov The use of such standards improves the accuracy and reproducibility of methods for analyzing sialylation patterns, which is critical for understanding the roles of glycans in health and disease. thermofisher.com

Table 1: Key Research Findings on 2-Propenyl-N-acetyl-neuramic acid and Related Compounds

| Research Area | Key Finding | Significance |

| Glycosidase Inhibition | Modified sialic acids can act as potent inhibitors of glycosidases, such as viral neuraminidases. ontosight.aibiosynth.com | Provides tools for studying enzyme function and developing antiviral therapeutics. |

| Molecular Probes | The propenyl group serves as a chemical handle for tracking sialic acid metabolism and glycosylation. ontosight.ai | Enables detailed investigation of dynamic glycan processes in living cells. |

| Metabolic Glycoengineering | Cells can process modified sialic acid precursors and incorporate them into cell surface glycans. nih.govnih.gov | Allows for the controlled modification of cell surfaces to study glycan function and for targeted therapies. |

| Analytical Standards | Synthesized sialic acid derivatives serve as essential standards for quantitative analysis of biological samples. nih.govthermofisher.com | Improves the accuracy and reliability of glycoconjugate characterization in research and diagnostics. |

Emerging Research Directions and Future Perspectives

Innovations in Targeted Synthetic Methodologies for Sialic Acid Derivatives

The creation of specific sialic acid derivatives is fundamental to studying their biological functions. Recent progress in both chemical and chemoenzymatic synthesis has enabled the production of a wide array of sialoside derivatives for structure-activity relationship studies. nih.gov Chemical synthesis, while powerful, can be complex. Therefore, chemoenzymatic methods, which combine the flexibility of chemical synthesis with the high specificity of enzymes like sialyltransferases and sialidases, have become increasingly popular. nih.govnih.gov These approaches allow for the precise construction of sialylated molecules with defined linkages and modifications.

Future innovations will likely focus on developing more efficient and stereoselective glycosylation methods. The goal is to create synthetic strategies that are not only high-yielding but also scalable, providing the quantities of specific derivatives needed for extensive biological testing. The development of novel protecting groups and activation strategies will be crucial in achieving this.

Deeper Understanding of Sialic Acid Conformation-Function Relationships in Biological Contexts

The negative charge of sialic acids contributes to electrostatic repulsion between cells, while the specific conformation of the glycan epitope is recognized by various GBPs. nih.gov For instance, the binding specificity of influenza virus hemagglutinin to either α2,3- or α2,6-linked sialic acids is a key determinant of host tropism. nih.gov Understanding how modifications, such as the 2-propenyl group in 2-Propenyl-N-acetyl-neuraminic acid, affect the conformation and binding properties of the entire molecule is a major area of ongoing research.

| Feature | Description | Biological Implication |

| Terminal Position | Occupy the outermost position on cell surface glycoconjugates. nih.gov | Direct involvement in cell-cell, cell-matrix, and host-pathogen interactions. nih.govnih.gov |

| Negative Charge | The carboxyl group provides a negative charge at physiological pH. | Influences cell repulsion, protein conformation, and receptor binding through electrostatic interactions. nih.gov |

| Linkage Diversity | Can be linked to underlying glycans via α2,3, α2,6, α2,8, or α2,9 glycosidic bonds. nih.gov | Determines specificity for recognition by various glycan-binding proteins (e.g., viral hemagglutinins, siglecs). nih.gov |

| Structural Modifications | Can undergo natural modifications like O-acetylation, N-glycolylation, and lactylation. | Modulates recognition by proteins and can mask or reveal binding sites. researchgate.net |

Development of High-Throughput Screening Platforms for Glycan-Mediated Interactions

Studying the vast number of interactions between glycans and proteins has been historically challenging. However, the development of high-throughput screening (HTS) platforms, particularly glycan microarrays, has revolutionized the field. nih.govbioglyco.com These platforms allow for the simultaneous screening of thousands of potential interactions, using minimal amounts of sample. harvard.edu A typical glycan microarray consists of a library of natural and synthetic glycans immobilized on a solid surface, which is then probed with fluorescently labeled proteins, antibodies, or even whole cells to identify binding partners.

These technologies are critical for characterizing the binding specificity of sialic acid derivatives and for discovering new glycan-protein interactions. nih.govbiorxiv.org For example, HTS can be used to screen libraries of modified sialosides against a panel of siglecs to identify compounds with enhanced or selective binding, which could have therapeutic potential. Future developments aim to increase the density and diversity of these arrays and to develop more sensitive detection methods. harvard.edunih.gov

| HTS Platform | Principle | Application in Sialobiology |

| Glycan Microarrays | Immobilized glycans are probed with fluorescently labeled glycan-binding proteins (GBPs). harvard.edu | High-throughput profiling of the binding specificities of sialic acid-binding proteins like siglecs and viral lectins. nih.gov |

| Multiplex Glycan Bead Array (MGBA) | Glycans are coupled to color-coded beads, allowing for simultaneous analysis of multiple samples and glycans in a single assay. harvard.edu | Large-scale studies of anti-glycan antibodies in human serum, including those targeting sialylated antigens. harvard.edu |

| Mass Spectrometry-Based Screening | N-glycans are immobilized on beads and used to capture and identify GBPs from complex mixtures like human serum. nih.gov | Identification of novel proteins involved in glycan-mediated biological processes. nih.gov |

Integration of Glycomics and Proteomics Data for Comprehensive Sialobiology Insights

Glycosylation is a complex post-translational modification that significantly increases the diversity and functionality of the proteome. nih.gov To fully understand the biological roles of sialic acids, it is essential to study them within the context of the proteins they modify. The integration of data from glycomics (the study of the entire complement of glycans) and proteomics (the study of all proteins) offers a powerful systems-biology approach to achieve this. nih.govresearchgate.net

Overcoming Challenges in Scalable Production of Research-Grade Sialic Acid Derivatives

A significant bottleneck in sialic acid research is the limited availability of pure, structurally defined derivatives for study. researchgate.netnih.gov While chemical synthesis can produce these compounds, the processes are often complex, time-consuming, and difficult to scale up. nih.govscispace.com Biosynthesis, using either isolated enzymes or whole-cell fermentation, presents a promising alternative for large-scale production. nih.gov

However, enzymatic synthesis faces its own challenges, including the high cost of nucleotide sugar substrates and potential cross-inhibition within multi-enzyme cascade reactions. researchgate.net Metabolic engineering of microorganisms like E. coli to de novo synthesize sialic acids is an active area of research aimed at creating efficient and cost-effective production platforms. nih.gov Overcoming these production hurdles is essential to supply the quantities of research-grade compounds, such as 2-Propenyl-N-acetyl-neuraminic acid, required for preclinical and clinical investigations. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-propenyl-N-acetyl-neuraminic acid (CNP)?

- Methodological Answer : CNP synthesis typically involves enzymatic or chemical modification of sialic acid precursors. For characterization, use:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon shifts, particularly for the 2-propenyl group and N-acetyl moiety.

- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>98%) with reverse-phase columns and UV detection at 210 nm.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for exact mass determination) .

Q. Which analytical techniques are recommended for quantifying CNP in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use isotopically labeled internal standards (e.g., deuterated CNP) to minimize matrix effects.

- Derivatization Protocols : Enhance sensitivity by modifying the carboxylic acid group with reagents like 2,4-dinitrophenylhydrazine (DNPH) or Girard’s reagent T .

- Fluorescent Probes : Employ anthracene-based tags (e.g., FMP-10) for real-time tracking in cellular uptake studies .

Advanced Research Questions

Q. How should experimental designs be structured to study CNP’s binding interactions with sialic acid-binding proteins?

- Methodological Answer :

- Dataset Curation : Source protein-ligand complexes from the RCSB PDB using criteria: X-ray resolution ≤4 Å, non-covalent binding, and ≤30% sequence redundancy. Filter via ClustalW alignment and Pfam annotations to avoid redundancy .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd). Include zanamivir (a known sialic acid analog) as a positive control .

- Structural Validation : Cross-reference with NIST’s IR and mass spectral libraries to confirm ligand conformation in solved structures .

Q. How can researchers resolve contradictions in reported binding affinities of CNP across different protein targets?

- Methodological Answer :

- Orthogonal Assays : Combine SPR/ITC with fluorescence polarization (FP) to assess binding under varied pH and ionic conditions.

- Meta-Analysis : Apply Tanimoto similarity scoring (threshold ≥0.8) to group structurally analogous ligands and identify outliers in binding trends .

- Molecular Dynamics (MD) Simulations : Model protein-ligand flexibility over 100+ ns trajectories to identify transient binding pockets or allosteric effects .

Q. What strategies improve CNP’s selectivity for influenza neuraminidase over human sialidases?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the 2-propenyl group (e.g., halogenation) and test analogs using enzymatic inhibition assays.

- Cryo-EM and X-Ray Crystallography : Resolve binding poses at sub-3 Å resolution to guide rational design.

- Conserved Motif Targeting : Exploit neuraminidase-specific residues (e.g., Arg371 in H1N1) identified through binding signature analysis .

Q. How can computational models predict CNP’s pharmacokinetic properties for antiviral drug development?

- Methodological Answer :

- Docking and Free Energy Calculations : Use AutoDock Vina or Schrödinger’s Glide to predict binding modes, supplemented by MM/GBSA for ΔG calculations.

- ADMET Profiling : Apply tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability.

- Machine Learning : Train models on sialic acid analogs from PubChem to forecast bioavailability and toxicity .

Key Considerations for Data Reliability

- Cross-Validation : Always cross-check experimental data with authoritative databases (e.g., NIST for spectral data, RCSB PDB for structural benchmarks) .

- Contradiction Management : Use longitudinal study designs (e.g., multi-wave panels) and bootstrapping to assess reproducibility, as demonstrated in social science research on paradoxical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.